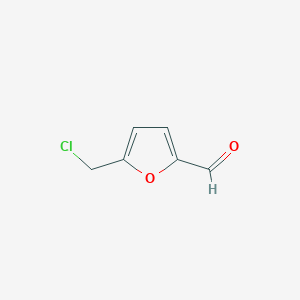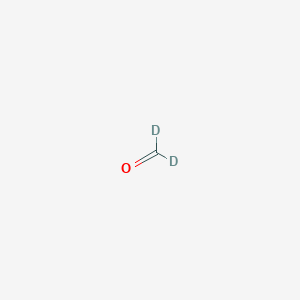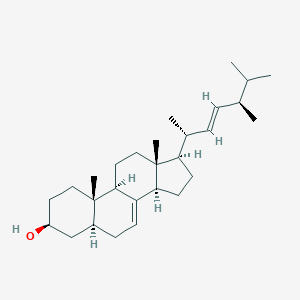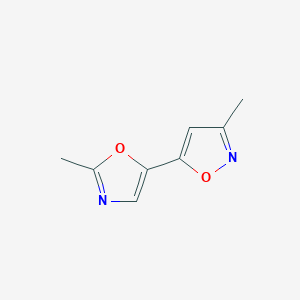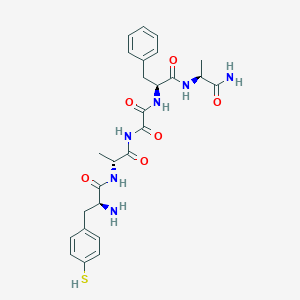
Enkephalinamide, ala(2,5)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enkephalinamide, ala(2,5)- is a peptide derived from the endogenous opioid peptide, enkephalin. Enkephalins are known to play a crucial role in pain modulation and have been extensively studied for their analgesic properties. Enkephalinamide, ala(2,5)- has gained attention in recent years due to its potential as a therapeutic agent for pain management.
Mecanismo De Acción
Enkephalinamide, ala(2,5)- acts on the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the mu-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in the decreased production of cAMP. This leads to the inhibition of neuronal excitability and the modulation of pain perception.
Efectos Bioquímicos Y Fisiológicos
Enkephalinamide, ala(2,5)- has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce opioid withdrawal symptoms and decrease opioid self-administration in animal models. Enkephalinamide, ala(2,5)- has been shown to have a short half-life, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Enkephalinamide, ala(2,5)- has been used in a variety of lab experiments to study the mechanism of action of opioids and to develop new analgesic agents. Its short half-life may make it difficult to use in some experiments, and its potency may make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for enkephalinamide, ala(2,5)- research. One direction is to develop new analogs of enkephalinamide, ala(2,5)- with increased potency and longer half-lives. Another direction is to study the effects of enkephalinamide, ala(2,5)- on other opioid receptors, such as the delta-opioid receptor and the kappa-opioid receptor. Finally, enkephalinamide, ala(2,5)- could be studied in clinical trials to determine its potential as a therapeutic agent for pain management and opioid addiction.
Conclusion:
Enkephalinamide, ala(2,5)- is a peptide derived from the endogenous opioid peptide, enkephalin. It has gained attention in recent years due to its potential as a therapeutic agent for pain management and opioid addiction. Enkephalinamide, ala(2,5)- has been extensively studied for its analgesic properties in animal models of pain and has been shown to have potent antinociceptive effects. Future research directions include developing new analogs of enkephalinamide, ala(2,5)- with increased potency and longer half-lives, studying the effects of enkephalinamide, ala(2,5)- on other opioid receptors, and studying its potential as a therapeutic agent in clinical trials.
Métodos De Síntesis
Enkephalinamide, ala(2,5)- can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, whereas SPPS involves the coupling of amino acids in solution. Both methods have been used to synthesize enkephalinamide, ala(2,5)- with high purity and yield.
Aplicaciones Científicas De Investigación
Enkephalinamide, ala(2,5)- has been studied for its analgesic properties in animal models of pain. It has been shown to have potent antinociceptive effects in models of acute and chronic pain. Enkephalinamide, ala(2,5)- has also been studied for its potential as a therapeutic agent for opioid addiction. It has been shown to reduce opioid withdrawal symptoms and decrease opioid self-administration in animal models.
Propiedades
Número CAS |
143791-43-9 |
|---|---|
Nombre del producto |
Enkephalinamide, ala(2,5)- |
Fórmula molecular |
C26H32N6O6S |
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N'-[(2R)-2-[[(2S)-2-amino-3-(4-sulfanylphenyl)propanoyl]amino]propanoyl]oxamide |
InChI |
InChI=1S/C26H32N6O6S/c1-14(21(28)33)29-24(36)20(13-16-6-4-3-5-7-16)31-25(37)26(38)32-22(34)15(2)30-23(35)19(27)12-17-8-10-18(39)11-9-17/h3-11,14-15,19-20,39H,12-13,27H2,1-2H3,(H2,28,33)(H,29,36)(H,30,35)(H,31,37)(H,32,34,38)/t14-,15+,19-,20-/m0/s1 |
Clave InChI |
MUHVZDABSVKTIA-VZJWBNGJSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)S)N |
SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)S)N |
SMILES canónico |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)S)N |
Otros números CAS |
143791-43-9 |
Sinónimos |
2,5-Ala-enkephalinamide enkephalinamide, Ala(2,5)- enkephalinamide, alanine(2,5)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



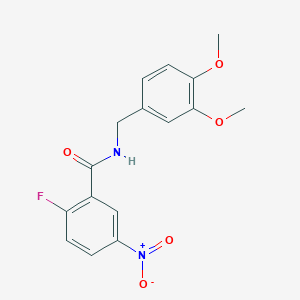
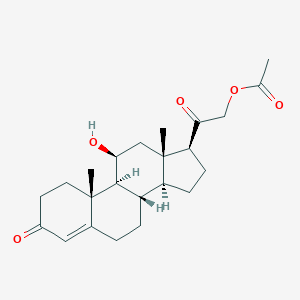
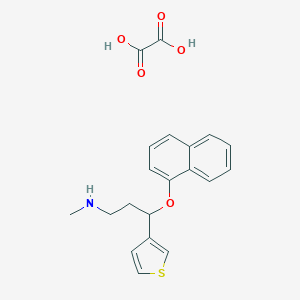

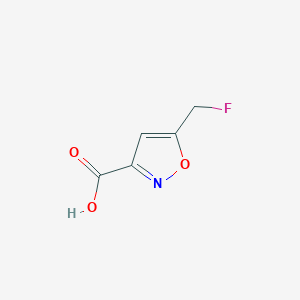
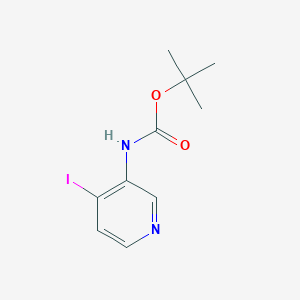
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
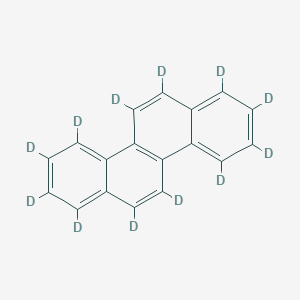

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
